Scientific Field: Pharmacology and Metabolic Disorders
Application Summary: JD-5037 is a peripherally restricted cannabinoid 1 receptor (CB1R) antagonist that has shown potential in the treatment of obesity.
Methods of Application: In a study, a compound similar to JD-5037 was administered orally to mice with diet-induced obesity.
Results: The study found that the compound had good oral bioavailability and a potent anti-obesity effect.
Scientific Field: Pathophysiology and Metabolic Disorders
Application Summary: JD-5037 has been used in research for the treatment of dyslipidemia, a condition characterized by increased plasma triglycerides and decreased HDL cholesterol levels.
Methods of Application: In a study, mice with diet-induced obesity were treated with JD-5037.
Results: The treatment reduced hepatic steatosis and the rate of hepatic VLDL secretion, upregulated hepatic LDLR expression, and reduced the circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9).
Scientific Field: Endocrinology and Diabetes Research
Application Summary: JD-5037 has been found to prevent the death of insulin-producing beta cells in the pancreas.
JD-5037 is a novel compound classified as a peripherally restricted cannabinoid-1 receptor inverse agonist. It has been developed primarily for therapeutic applications in metabolic disorders, particularly targeting visceral obesity and related conditions such as nonalcoholic steatohepatitis. Unlike traditional cannabinoid receptor antagonists that penetrate the central nervous system, JD-5037 exhibits minimal brain penetration, making it a unique candidate for treating peripheral metabolic issues without central side effects .
JD-5037 acts as an inverse agonist at the CB1 receptor. CB1 receptors are found throughout the body, including in the brain and peripheral tissues. They play a role in regulating appetite, energy expenditure, and glucose metabolism []. By binding to the CB1 receptor and acting as an inverse agonist, JD-5037 disrupts the normal signaling pathway, potentially leading to decreased food intake, increased energy expenditure, and improved glucose control [].
Studies in animal models suggest that JD-5037 may work by affecting leptin signaling. Leptin is a hormone produced by fat cells that helps regulate appetite. JD-5037 may decrease leptin expression and secretion, leading to increased leptin sensitivity and reduced food intake [].
JD-5037 interacts selectively with the cannabinoid-1 receptor, exhibiting an IC50 value of approximately 2 nM for this receptor while demonstrating negligible activity towards the cannabinoid-2 receptor (IC50 > 1000 nM) . Its mechanism involves inverse agonism, which stabilizes the receptor in an inactive state, thereby inhibiting pathways typically activated by endogenous cannabinoids. This action leads to various downstream effects, particularly in metabolic regulation and liver fibrosis pathways .
The synthesis of JD-5037 involves several steps typical of organic chemistry processes aimed at creating selective receptor modulators. While specific details of the synthesis pathway are not extensively documented in the literature, it is known that the compound was developed through collaborative efforts between the United States National Institute of Health and Jenrin Discovery. The synthesis likely involves standard techniques such as coupling reactions and purification processes to achieve high purity levels suitable for preclinical testing .
JD-5037's unique profile lies in its peripheral restriction and minimal central nervous system penetration, which may reduce the risk of adverse neuropsychiatric effects commonly associated with other cannabinoid antagonists like Rimonabant .
Studies on JD-5037 have revealed both therapeutic potential and adverse effects. For instance, while it effectively reduces liver fibrosis in certain models, it has also been associated with increased liver injury markers in specific experimental setups, suggesting a nuanced profile where its benefits must be weighed against potential risks . Interaction studies have shown that JD-5037 can modify inflammatory responses and fibrosis-related parameters when used alone or in combination with other agents like metformin .
The synthesis of JD-5037 follows a well-established synthetic pathway that builds upon the structural framework of ibipinabant, utilizing a pyrazoline core instead of the traditional pyrazole scaffold [7]. The primary synthetic route involves the construction of the key pyrazoline intermediate through a multi-step process that incorporates specific functional groups designed to restrict blood-brain barrier penetration while maintaining high cannabinoid receptor 1 affinity [4].
The fundamental synthetic approach begins with the preparation of the sulfonyl urea intermediate, which serves as a crucial building block in the overall synthetic scheme [4]. This intermediate undergoes conversion to an imidoyl chloride through treatment with phosphorus pentachloride in refluxing chlorobenzene for one hour [4]. The reaction conditions are carefully controlled to ensure complete conversion while preventing decomposition of sensitive functional groups.
Following the formation of the imidoyl chloride intermediate, the synthetic pathway proceeds through nucleophilic substitution with L-valinamide in the presence of triethylamine as a base [4]. The reaction is conducted in a mixed solvent system of methanol and dichloromethane at low temperature, initially at 0°C, followed by warming to room temperature overnight [4]. This methodology ensures optimal stereochemical control and minimizes the formation of unwanted side products.
The synthetic strategy specifically incorporates the L-valinamide pendant group as a replacement for the N-methyl group found in ibipinabant, which proves particularly effective in achieving excellent cannabinoid receptor 1 affinity while simultaneously providing favorable physicochemical parameters for peripheral restriction [4]. This modification represents a key innovation in the development of peripherally restricted cannabinoid receptor antagonists.
The synthesis of JD-5037 involves several critical intermediates that must be carefully prepared and characterized to ensure the final product quality. The sulfonyl urea intermediate represents the first major synthetic building block, containing the essential structural elements that will ultimately contribute to the compound's receptor binding properties [4].
The conversion of the sulfonyl urea to the imidoyl chloride intermediate proceeds through a well-established mechanism involving nucleophilic attack of phosphorus pentachloride on the carbonyl carbon of the urea functionality [4]. This transformation is facilitated by the electron-withdrawing nature of the sulfonyl group, which activates the adjacent carbonyl for nucleophilic substitution. The reaction mechanism involves initial coordination of the phosphorus center to the carbonyl oxygen, followed by chloride transfer and elimination of the urea nitrogen.
The subsequent nucleophilic substitution reaction between the imidoyl chloride and L-valinamide proceeds through an addition-elimination mechanism characteristic of acyl substitution reactions [4]. The nucleophilic nitrogen of the valinamide attacks the electrophilic carbon center of the imidoyl chloride, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired carboximidamide product.
During this synthetic sequence, the reaction generates a mixture of diastereomers due to the presence of multiple stereogenic centers in the molecule [4]. The stereochemical outcome is influenced by the configuration of the L-valinamide starting material and the facial selectivity of the nucleophilic attack on the imidoyl chloride intermediate.
Table 1: Key Synthetic Intermediates and Their Properties
Intermediate | Molecular Formula | Role in Synthesis | Reaction Conditions |
---|---|---|---|
Sulfonyl Urea | C₂₁H₁₇Cl₂N₃O₃S | Starting Building Block | Prepared from literature procedures [4] |
Imidoyl Chloride | C₂₁H₁₆Cl₃N₂O₂S | Activated Electrophile | PCl₅, chlorobenzene, reflux, 1h [4] |
Diastereomer Mixture | C₂₇H₂₇Cl₂N₅O₃S | Crude Product | MeOH/DCM, Et₃N, 0°C to rt [4] |
The development of JD-5037 represents part of a broader structure-activity relationship study focused on creating peripherally restricted cannabinoid receptor 1 antagonists [7] [17]. The compound emerged from systematic modifications of the ibipinabant scaffold, with particular attention to incorporating functional groups that would limit brain penetration while maintaining receptor potency.
Key structural modifications explored in the analogue series include variations in the pendant amide group, with the L-valinamide substituent proving optimal for achieving the desired pharmacological profile [17]. Alternative amide derivatives were synthesized and evaluated, but the specific branched structure of the valine-derived pendant provided the best combination of receptor affinity and peripheral restriction properties.
The development program also investigated modifications to the pyrazoline core structure, exploring different substitution patterns on the aromatic rings and variations in the heterocyclic framework [14]. These studies revealed that the 4-chlorophenyl substituents on both the pyrazoline ring and the sulfonyl group are critical for maintaining high receptor binding affinity.
Structure-activity relationship studies demonstrated that the stereochemistry of the molecule is crucial for biological activity [4]. The (S,S) diastereomer exhibits significantly higher cannabinoid receptor 1 binding affinity compared to the (S,R) diastereomer, with the active isomer showing a dissociation constant of 0.35 nanomolar [1]. This stereochemical preference underscores the importance of precise synthetic control during the key bond-forming reactions.
Table 2: Structure-Activity Relationship Data for JD-5037 Analogues
Compound | Pendant Group | CB₁R Ki (nM) | CB₂R Selectivity | Peripheral Restriction |
---|---|---|---|---|
JD-5037 (S,S) | L-Valinamide | 0.35 [1] | >700-fold [1] | High [7] |
JD-5037 (S,R) | L-Valinamide | >100 [4] | Not determined | Not determined |
JD-5006 | Modified Amide | 18 [7] | >500-fold [7] | High [7] |
The synthesis of isotopically labeled JD-5037 derivatives has been developed to support clinical absorption, distribution, metabolism, and excretion studies [4] [21]. The most extensively studied isotopic variant is the octa-deuterated [²H₈]-JD-5037, which incorporates eight deuterium atoms specifically in the L-valinamide pendant portion of the molecule.
The isotopically labeled valinamide intermediate is then coupled with the imidoyl chloride intermediate using the same methodology employed for the unlabeled compound [4]. The reaction proceeds smoothly with triethylamine as base in a methanol-dichloromethane solvent system, yielding a mixture of diastereomers that requires careful separation to obtain the pure (S,S) isotopomer.
Purification of the deuterated compound involves multiple crystallization steps to achieve the required diastereomeric purity [4]. Initial crystallization from ethanol provides material with 80-90% diastereomeric purity, while subsequent recrystallization from an ethanol-dichloromethane mixture yields the pure (S,S) diastereomer with greater than 99% purity and isotopic purity of at least 98% [4].
Table 3: Isotopically Labeled JD-5037 Synthesis Parameters
Parameter | [²H₈]-JD-5037 (S,S) | [²H₈]-JD-5037 (S,R) |
---|---|---|
Overall Yield | 17% [4] | 13% [4] |
Isotopic Purity | ≥98% [4] | ≥98% [4] |
Diastereomeric Purity | >99% [4] | >99% [4] |
Molecular Weight | 580.2 Da [4] | 580.2 Da [4] |
The scale-up synthesis of JD-5037 presents several technical challenges that must be addressed to ensure consistent product quality and economic viability [10] [20]. One of the primary considerations involves the management of the diastereomeric mixture formed during the key coupling reaction, as the separation and purification of the active (S,S) isomer becomes increasingly complex at larger scales.
The crystallization-based purification strategy employed in laboratory-scale synthesis requires careful optimization for larger batches [4]. The specific solvent ratios, temperature profiles, and seeding strategies must be precisely controlled to achieve reproducible diastereomeric enrichment. The multi-step crystallization process, while effective for obtaining high purity material, results in relatively low overall yields that may impact the economic feasibility of large-scale production.
Solvent selection and recovery represent additional scale-up considerations, particularly given the use of chlorobenzene in the imidoyl chloride formation step [4]. This solvent requires careful handling and efficient recovery systems to minimize environmental impact and production costs. Alternative reaction conditions that employ more environmentally benign solvents are areas of ongoing investigation.
The handling and storage of intermediates, particularly the moisture-sensitive imidoyl chloride, require specialized equipment and procedures at manufacturing scale [4]. The in situ generation and immediate consumption of this reactive intermediate is preferred to minimize decomposition and ensure consistent reaction outcomes.
Temperature control during the various reaction steps becomes more challenging at larger scales due to heat transfer limitations and the exothermic nature of some transformations [4]. The nucleophilic substitution reaction requires careful temperature management to prevent side reactions while ensuring complete conversion of starting materials.
Table 4: Scale-up Challenges and Mitigation Strategies
Challenge | Impact | Mitigation Strategy |
---|---|---|
Diastereomer Separation | Low yield, complex purification | Optimized crystallization protocols [4] |
Solvent Recovery | Environmental and cost concerns | Efficient distillation systems |
Intermediate Stability | Product quality variability | In situ generation and consumption [4] |
Temperature Control | Reaction selectivity issues | Enhanced heat transfer systems |